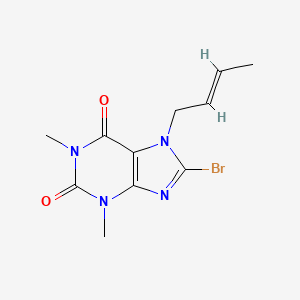
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide is a complex organic compound that features a thiazole ring substituted with a 2,3-dichlorobenzyl group and a phenylacrylamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Introduction of the 2,3-Dichlorobenzyl Group: The 2,3-dichlorobenzyl group can be introduced via a nucleophilic substitution reaction using 2,3-dichlorobenzyl bromide and the thiazole intermediate.
Formation of the Phenylacrylamide Moiety: The phenylacrylamide group can be attached through an amide coupling reaction between the thiazole derivative and phenylacrylic acid or its derivatives.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for efficient mixing and heat transfer, as well as employing catalysts to enhance reaction rates and yields.
化学反应分析
Types of Reactions
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) to form oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,3-dichlorobenzyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: DDQ in an organic solvent like dichloromethane.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with DDQ can yield quinone derivatives, while reduction with NaBH4 can produce alcohols or amines.
科学研究应用
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a therapeutic agent due to its unique structural features.
Biological Studies: It can be used in studies to understand its interactions with biological targets, such as enzymes or receptors.
Materials Science: The compound can be investigated for its potential use in the development of new materials with specific properties, such as conductivity or fluorescence.
作用机制
The mechanism of action of N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects through the modulation of specific pathways, leading to changes in cellular functions. For example, it could inhibit or activate enzymes involved in metabolic processes, or it could bind to receptors to alter signal transduction pathways.
相似化合物的比较
Similar Compounds
N-(2,3-Dichlorobenzyl)-4,5-dihydro-1H-imidazol-2-amine: This compound shares the 2,3-dichlorobenzyl group but has an imidazole ring instead of a thiazole ring.
5-{[1-(2,3-Dichlorobenzyl)piperidin-4-yl]methoxy}quinazoline-2,4-diamine: This compound also contains the 2,3-dichlorobenzyl group but features a quinazoline ring system.
Uniqueness
N-(5-(2,3-Dichlorobenzyl)-1,3-thiazol-2-YL)-3-phenylacrylamide is unique due to its combination of a thiazole ring with a phenylacrylamide moiety, which imparts distinct chemical and biological properties
属性
CAS 编号 |
304895-55-4 |
|---|---|
分子式 |
C19H14Cl2N2OS |
分子量 |
389.3 g/mol |
IUPAC 名称 |
(E)-N-[5-[(2,3-dichlorophenyl)methyl]-1,3-thiazol-2-yl]-3-phenylprop-2-enamide |
InChI |
InChI=1S/C19H14Cl2N2OS/c20-16-8-4-7-14(18(16)21)11-15-12-22-19(25-15)23-17(24)10-9-13-5-2-1-3-6-13/h1-10,12H,11H2,(H,22,23,24)/b10-9+ |
InChI 键 |
HOSQUYRYXSQLKW-MDZDMXLPSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)NC2=NC=C(S2)CC3=C(C(=CC=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxyphenyl)-2-[(3E)-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetamide](/img/structure/B11982675.png)
![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11982683.png)
![9-Bromo-2-(naphthalen-2-yl)-5-(p-tolyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11982684.png)

![N-{1-[3-(acetylamino)phenoxy]-2,2,2-trichloroethyl}-3-methylbenzamide](/img/structure/B11982695.png)
![9-Chloro-5-(4-chlorophenyl)-2-(3,4-dimethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11982697.png)
![7-(4-chlorobenzyl)-8-{(2Z)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazino}-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B11982704.png)
![2-[(4-iodophenyl)amino]-3-{(E)-[(4-iodophenyl)imino]methyl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11982710.png)
![N-{2,2,2-trichloro-1-[(2,3-dichlorophenyl)amino]ethyl}thiophene-2-carboxamide](/img/structure/B11982719.png)
![11-[(5Z)-5-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]undecanoic acid](/img/structure/B11982724.png)

![9-Bromo-2-(naphthalen-2-yl)-5-(4-nitrophenyl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B11982742.png)
![2-{(3Z)-3-[3-(2-Furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}-N-(4-methoxyphenyl)acetamide](/img/structure/B11982747.png)
